Benzyl 2,3-dibenzyl-4-phenylbutanoate
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Overview
Description
Benzyl 2,3-dibenzyl-4-phenylbutanoate is an organic compound with the molecular formula C31H30O2. It is known for its complex structure, which includes multiple benzyl and phenyl groups. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-dibenzyl-4-phenylbutanoate typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid derivatives with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-dibenzyl-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,3-dibenzyl-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Benzyl 2,3-dibenzyl-4-phenylbutanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release benzenebutanoic acid and benzyl alcohol, which can further participate in biochemical pathways. The benzyl and phenyl groups contribute to its lipophilicity, affecting its distribution and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: A simpler ester with similar applications in organic synthesis and medicine.
Phenylbutanoate derivatives: Compounds with similar structural features but different substituents on the butanoate backbone.
Uniqueness
Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
288154-87-0 |
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Molecular Formula |
C31H30O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
benzyl 2,3-dibenzyl-4-phenylbutanoate |
InChI |
InChI=1S/C31H30O2/c32-31(33-24-28-19-11-4-12-20-28)30(23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26/h1-20,29-30H,21-24H2 |
InChI Key |
RNUUHVMOJLXHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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